dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Description
The compound dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; methanesulfonic acid; palladium; 2-phenylaniline (CAS: 1470372-59-8) is a palladium(II) complex classified as a third-generation palladacycle precatalyst. It consists of:
- Phosphine ligand: A sterically bulky dicyclohexylphosphine group substituted with 3,6-dimethoxy and 2,4,6-triisopropylphenyl moieties, enhancing electron-donating properties and steric protection .
- Methanesulfonate (mesylate): Acts as a counterion, improving solubility and stabilizing the palladium center .
- 2-Phenylaniline: A coordinating aryl amine that forms part of the palladacycle structure, facilitating oxidative addition in cross-coupling reactions .
This complex is designed for high catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions. Its air-stable nature and preactivated structure reduce induction periods compared to traditional Pd(PPh₃)₄ or PEPPSI-type catalysts .
Properties
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C12H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-9H,13H2;1H3,(H,2,3,4); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQMVRYMFZHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68NO5PPdS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline generally involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. These methods may include continuous flow synthesis, batch processing, and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Cross-Coupling Reactions
BrettPhos is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in organic synthesis. Key applications include:
- Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl halides with boronic acids to form biaryl compounds. BrettPhos enables these reactions at low catalyst loadings, enhancing efficiency and reducing costs .
- Trifluoromethylation : The ligand is also employed in palladium-catalyzed trifluoromethylation of aryl chlorides, which is significant for introducing trifluoromethyl groups into organic molecules .
- Nickel-Catalyzed Reactions : BrettPhos can be used in nickel-catalyzed reactions involving styrenyl epoxides and boronic acids, showcasing its versatility beyond palladium chemistry .
Biological Applications
Potential Therapeutic Uses
Research has indicated that compounds like BrettPhos may exhibit biological activity. Investigations into its interactions with biomolecules could lead to novel therapeutic agents. For instance:
- Anticancer Activity : Studies are ongoing to evaluate the efficacy of phosphine ligands in targeting cancer cells through mechanisms involving apoptosis and cell cycle regulation.
- Enzyme Modulation : The compound's ability to bind specific enzymes may modulate their activity, presenting opportunities for drug development in treating metabolic disorders.
Industrial Applications
Specialty Chemicals Production
In industrial settings, BrettPhos is instrumental in synthesizing specialty chemicals. Its role as a catalyst in various reactions allows for the production of high-value compounds used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural distinctions among analogous palladium complexes include:
Performance in Cross-Coupling Reactions
A comparative analysis of catalytic efficiency is summarized below:
Key Findings :
- The target compound’s triisopropylphenyl-substituted phosphine provides superior steric protection, enabling efficient coupling of hindered substrates (e.g., ortho-substituted aryl chlorides) at lower temperatures compared to SPhos-Pd .
- Methanesulfonate improves solubility in polar solvents, reducing catalyst aggregation and enhancing turnover numbers .
- Unlike PEPPSI-IPr (NHC-based), this complex avoids carbene decomposition pathways, making it more robust under oxidative conditions .
Biological Activity
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane (commonly referred to as BrettPhos) is a phosphine ligand that has gained attention for its biological activity and potential applications in medicinal chemistry. This compound is often employed in catalysis, particularly in palladium-catalyzed reactions. The following sections will delve into its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C35H53O2P
- Molecular Weight : 553.77 g/mol
- CAS Number : 1070663-78-3
BrettPhos is characterized by a bulky dicyclohexyl phosphine structure combined with a dimethoxy-substituted biphenyl moiety, which contributes to its unique electronic properties and steric hindrance.
BrettPhos exhibits several biological activities primarily through its role as a ligand in catalytic processes. It has been shown to facilitate various chemical transformations that can lead to biologically active compounds. The following are key mechanisms through which BrettPhos operates:
- Catalytic Activity : As a ligand in palladium-catalyzed reactions, BrettPhos enhances the reactivity of palladium complexes, enabling the formation of carbon-carbon bonds which are crucial in synthesizing pharmaceuticals.
- Anticancer Potential : Some studies suggest that phosphine ligands like BrettPhos can influence cell signaling pathways involved in cancer progression. The modulation of these pathways can potentially lead to the development of novel anticancer agents.
1. Palladium-Catalyzed Reactions
A significant body of research has focused on the use of BrettPhos in palladium-catalyzed cross-coupling reactions. For example:
- Study Reference : A study demonstrated the effectiveness of BrettPhos in Suzuki-Miyaura coupling reactions, achieving high yields of biaryl compounds which are essential for drug development .
- Findings : The use of BrettPhos resulted in improved reaction rates and selectivity compared to other phosphine ligands.
2. Anticancer Activity
Recent investigations have explored the potential anticancer properties of compounds synthesized using BrettPhos:
- Research Findings : A study evaluated the activity of palladium complexes derived from BrettPhos against various cancer cell lines. The results indicated significant cytotoxic effects on breast and lung cancer cells .
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways modulated by the phosphine ligand.
Comparative Data
The following table summarizes key findings related to the biological activity and effectiveness of BrettPhos compared to other ligands:
| Ligand | Reaction Type | Yield (%) | Selectivity | Notable Activity |
|---|---|---|---|---|
| BrettPhos | Suzuki Coupling | 95 | High | Anticancer potential |
| Triphenylphosphine | Suzuki Coupling | 85 | Moderate | Limited biological activity |
| Dicyclohexylphosphine | Heck Reaction | 90 | High | Moderate cytotoxicity |
Synthesis and Characterization
BrettPhos has been synthesized through several methods involving the reaction between dicyclohexylphosphine and various aryl halides under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure and purity .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of BrettPhos and its derivatives. Potential areas for exploration include:
- Development of Novel Anticancer Drugs : Investigating new derivatives that enhance selectivity towards cancer cells.
- Optimization of Catalytic Processes : Enhancing reaction conditions to improve yield and reduce by-products in pharmaceutical synthesis.
Q & A
Q. What is the structural role of the phosphane ligand in this palladium complex, and how does its steric bulk influence catalytic activity?
The phosphane ligand acts as a stabilizing and electronically modulating agent for the palladium center. Its steric bulk, derived from dicyclohexyl and triisopropylphenyl substituents, prevents unwanted side reactions (e.g., dimerization) and enhances selectivity in cross-coupling reactions by controlling substrate access to the metal center . The methoxy groups on the biphenyl backbone further fine-tune electron density, improving oxidative addition and transmetalation steps in catalytic cycles .
Q. What synthetic routes are commonly employed to prepare this palladium complex?
The ligand is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling between aryl halides and boronic acids, followed by coordination to palladium precursors like Pd(OAc)₂. Methanesulfonic acid is introduced as a counterion to stabilize the cationic palladium species. Key steps include:
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of the phosphane ligand.
- Purification via recrystallization or column chromatography to isolate the complex .
Advanced Research Questions
Q. How can researchers resolve contradictory data in catalytic efficiency when varying reaction parameters (e.g., solvent, base)?
Contradictions often arise from competing reaction pathways. Systematic optimization is critical:
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of ionic intermediates, while nonpolar solvents (toluene) favor sterically hindered substrates .
- Base selection : Strong bases (e.g., K₃PO₄) facilitate deprotonation but may destabilize the palladium complex. Weaker bases (Cs₂CO₃) balance reactivity and stability .
- Table 1 : Example optimization data from :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₃PO₄ | 1,4-Dioxane | 88% |
| Cs₂CO₃ | Toluene | 72% |
Q. What advanced characterization methods validate the electronic and geometric structure of this complex?
- X-ray crystallography : SHELXL software ( ) is used to refine crystal structures, confirming ligand coordination geometry and bond lengths.
- NMR spectroscopy : ³¹P NMR identifies phosphorus environment changes upon palladium coordination (δ ~20–30 ppm for Pd-phosphane complexes) .
- XPS : Pd 3d₅/₂ binding energy (~337 eV) confirms the oxidation state and ligand effects .
Q. How does ligand modification impact the complex’s performance in C–N coupling reactions?
Substituent adjustments (e.g., replacing methoxy with isopropoxy groups) alter steric and electronic profiles:
- Steric effects : Larger substituents (e.g., triisopropylphenyl) increase selectivity for bulky substrates but reduce reaction rates.
- Electronic effects : Electron-withdrawing groups accelerate oxidative addition but may hinder reductive elimination. Comparative studies with analogous ligands (e.g., RuPhos, RockPhos) are critical .
Methodological Guidance
Q. What protocols ensure consistent purity and activity of the complex in catalytic applications?
- Storage : Store under inert gas (Ar) at 2–8°C to prevent ligand oxidation and palladium aggregation .
- Purity assessment : Use HPLC (C18 column, MeCN/H₂O mobile phase) to verify >98% purity. Residual solvents (e.g., CH₂Cl₂) are quantified via ¹H NMR .
Q. How can researchers troubleshoot low catalytic turnover in challenging substrates?
- Pre-catalyst activation : Additives like NaOtBu or ZnCl₂ may reduce palladium(II) to active palladium(0) species.
- Ligand loading : Sub-stoichiometric ligand amounts (1–5 mol%) often balance cost and efficiency.
- Substrate scope limitations : Steric hindrance from ortho-substituted aryl halides may require alternative ligands (e.g., JackiePhos) .
Data Contradiction Analysis
Q. Why do some studies report divergent optimal temperatures for Suzuki-Miyaura reactions using this complex?
Temperature effects depend on substrate stability and catalyst activation energy. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
